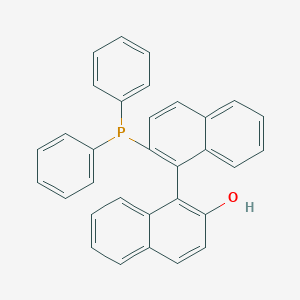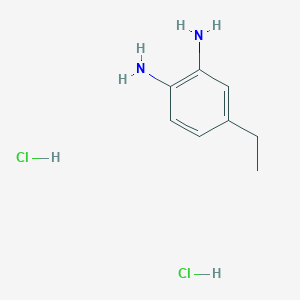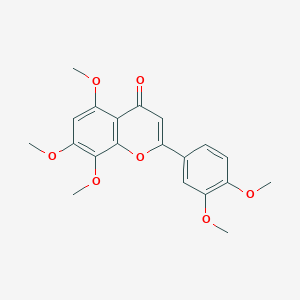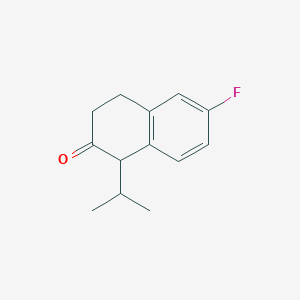
6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones This compound features a fluorine atom, an isopropyl group, and a dihydronaphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One common approach might include:
Starting Material: Begin with a naphthalene derivative.
Fluorination: Introduce the fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Isopropylation: Attach the isopropyl group through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Reduction: Reduce the naphthalene ring to a dihydronaphthalene using hydrogenation with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction can further saturate the ring or reduce functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one derivatives with additional oxygen-containing functional groups.
Reduction: More saturated analogs of the original compound.
Substitution: Compounds with new substituents replacing hydrogen atoms on the naphthalene ring.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering biological pathways. The fluorine atom could enhance binding affinity or metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- 6-fluoro-1-methyl-3,4-dihydronaphthalen-2(1H)-one
- 6-chloro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
- 1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
The presence of the fluorine atom in 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one can significantly influence its chemical properties, such as reactivity and stability, making it unique compared to its non-fluorinated analogs.
Propiedades
IUPAC Name |
6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWMPOIXJTKLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CCC2=C1C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452147 |
Source


|
| Record name | 6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104204-91-3 |
Source


|
| Record name | 6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
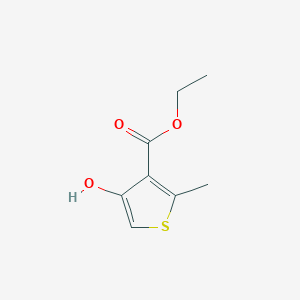
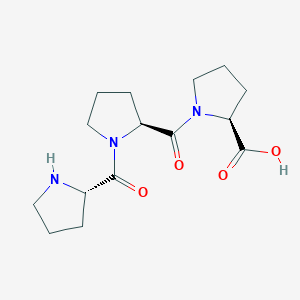
![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)
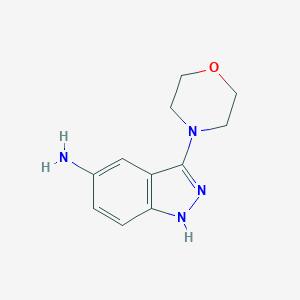
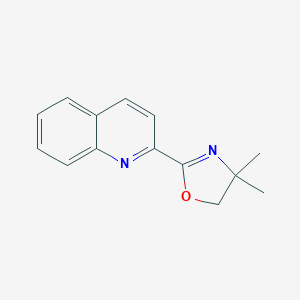
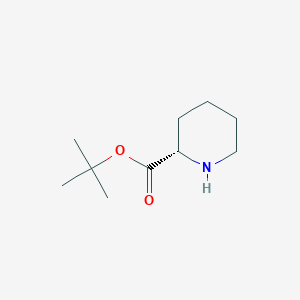
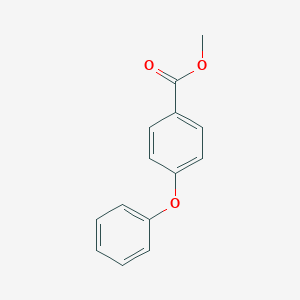
![N-[tert-butyl-carbonyl]-4-iodo-L-phenylalanine phenylmethyl ester](/img/structure/B177548.png)
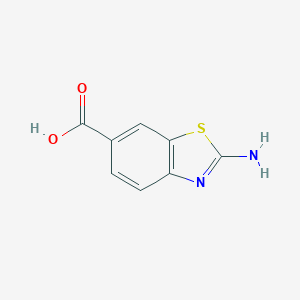
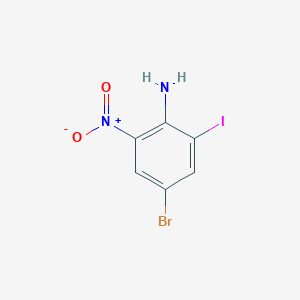
![Acetic acid, [[(3-bromophenyl)methyl]thio]-](/img/structure/B177555.png)
